Cyclopropanepropanesulfonyl fluoride, gamma-amino-
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Overview
Description
3-amino-3-cyclopropylpropane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and pharmaceuticals. The presence of both an amino group and a sulfonyl fluoride group in its structure allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-cyclopropylpropane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with a sulfonyl fluoride precursor under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3-amino-3-cyclopropylpropane-1-sulfonyl fluoride often involves a multi-step process. The initial step includes the preparation of cyclopropylamine, followed by its reaction with a sulfonyl fluoride precursor. The process is optimized to ensure scalability and cost-effectiveness. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-3-cyclopropylpropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various substituted sulfonyl fluorides, nitro derivatives, and amines. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-amino-3-cyclopropylpropane-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with specific amino acid residues.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-cyclopropylpropane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction is particularly useful in the design of protease inhibitors, where the compound binds to the active site of the enzyme, preventing its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl fluorides such as:
- 2-nitrobenzenesulfonyl fluoride
- (2-aminoethyl)benzenesulfonyl fluoride
- 4-formylbenzenesulfonyl fluoride
Uniqueness
What sets 3-amino-3-cyclopropylpropane-1-sulfonyl fluoride apart is its unique combination of an amino group and a cyclopropyl ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring selective covalent modification of proteins .
Properties
CAS No. |
2169244-52-2 |
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Molecular Formula |
C6H12FNO2S |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-amino-3-cyclopropylpropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H12FNO2S/c7-11(9,10)4-3-6(8)5-1-2-5/h5-6H,1-4,8H2 |
InChI Key |
IUJJCCPIXGLWRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCS(=O)(=O)F)N |
Origin of Product |
United States |
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